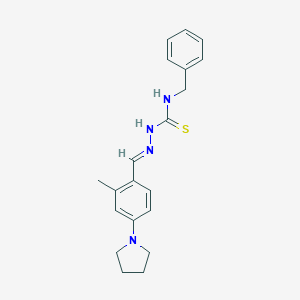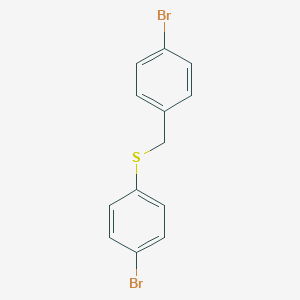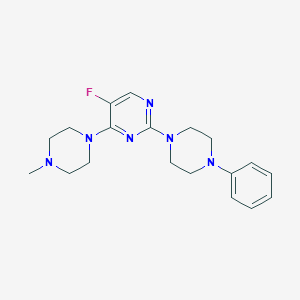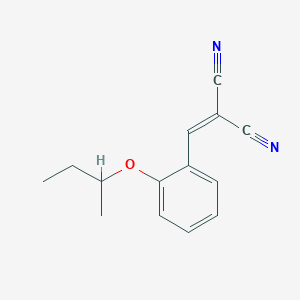
2-methyl-4-(1-pyrrolidinyl)benzaldehyde N-benzylthiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4-(1-pyrrolidinyl)benzaldehyde N-benzylthiosemicarbazone: is a complex organic compound characterized by its unique structure, which includes a benzylidene group, a pyrrolidine ring, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4-(1-pyrrolidinyl)benzaldehyde N-benzylthiosemicarbazone typically involves a multi-step process. The initial step often includes the formation of the benzylidene intermediate through a condensation reaction between benzaldehyde and a suitable amine. This intermediate is then reacted with hydrazinecarbothioamide under controlled conditions to yield the final product. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-methyl-4-(1-pyrrolidinyl)benzaldehyde N-benzylthiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like halides, amines; often in the presence of catalysts or under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, 2-methyl-4-(1-pyrrolidinyl)benzaldehyde N-benzylthiosemicarbazone is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-methyl-4-(1-pyrrolidinyl)benzaldehyde N-benzylthiosemicarbazone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its effects. The pathways involved in its mechanism of action are currently under investigation, with studies focusing on its potential to modulate signaling pathways and cellular processes.
Comparison with Similar Compounds
N-benzylideneaniline: Shares the benzylidene group but lacks the pyrrolidine and hydrazinecarbothioamide moieties.
N-benzyl-2-methylbenzylamine: Similar structure but without the hydrazinecarbothioamide group.
2-methyl-4-(pyrrolidin-1-yl)benzaldehyde: Contains the pyrrolidine ring and benzylidene group but lacks the hydrazinecarbothioamide moiety.
Uniqueness: The uniqueness of 2-methyl-4-(1-pyrrolidinyl)benzaldehyde N-benzylthiosemicarbazone lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.
Properties
Molecular Formula |
C20H24N4S |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
1-benzyl-3-[(E)-(2-methyl-4-pyrrolidin-1-ylphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C20H24N4S/c1-16-13-19(24-11-5-6-12-24)10-9-18(16)15-22-23-20(25)21-14-17-7-3-2-4-8-17/h2-4,7-10,13,15H,5-6,11-12,14H2,1H3,(H2,21,23,25)/b22-15+ |
InChI Key |
GIWLFCCLEJGWDR-PXLXIMEGSA-N |
SMILES |
CC1=C(C=CC(=C1)N2CCCC2)C=NNC(=S)NCC3=CC=CC=C3 |
Isomeric SMILES |
CC1=C(C=CC(=C1)N2CCCC2)/C=N/NC(=S)NCC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC2)C=NNC(=S)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B328219.png)
![3-{4-[4-(4-Morpholinylsulfonyl)benzoyl]-1-piperazinyl}-1,2-benzisothiazole 1,1-dioxide](/img/structure/B328220.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 4-morpholin-4-ylsulfonylbenzoate](/img/structure/B328222.png)


![3-{[1-(3-Fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B328227.png)

![3-Benzyl-5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B328231.png)
![(5E)-3-benzyl-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B328232.png)
![3-benzyl-5-{[2,5-dimethyl-1-(2-naphthyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B328234.png)
![3-benzyl-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B328235.png)
![(5E)-3-benzyl-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B328237.png)
![(5E)-3-benzyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B328238.png)
